

# Application Notes and Protocols: In Vivo Imaging Techniques to Track Leramistat's Effects

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## Compound of Interest

Compound Name: *Leramistat*

Cat. No.: *B12391344*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Leramistat** (also known as MBS2320) is a first-in-class investigational drug that modulates cellular metabolism and immune responses through the inhibition of mitochondrial complex I.[1][2] This mechanism of action gives **Leramistat** the potential to treat a range of conditions involving inflammation and tissue damage, such as rheumatoid arthritis (RA), idiopathic pulmonary fibrosis (IPF), and sarcopenia.[2][3] Clinical studies have indicated that **Leramistat** can reduce the progression of bone erosions in RA, highlighting its unique profile in promoting tissue repair.[4][5]

These application notes provide detailed protocols for advanced in vivo imaging techniques to quantitatively and qualitatively assess the therapeutic effects of **Leramistat** in preclinical models. The described methods focus on three key biological processes affected by **Leramistat**: mitochondrial function, inflammation, and structural tissue changes.

## Imaging Mitochondrial Function: Two-Photon Microscopy of NADH Autofluorescence

Application: To directly visualize and quantify the effect of **Leramistat** on mitochondrial metabolic activity in real-time within living tissue. Inhibition of mitochondrial complex I is expected to cause an accumulation of its substrate, reduced nicotinamide adenine dinucleotide (NADH), which is naturally fluorescent.

Rationale: Two-photon (or multiphoton) microscopy allows for deep-tissue imaging with reduced phototoxicity, making it ideal for longitudinal studies in live animals.<sup>[6]</sup> By measuring the autofluorescence of endogenous NADH, this technique provides a label-free readout of the mitochondrial redox state, which is directly modulated by **Leramistat**.<sup>[7]</sup>

## Experimental Protocol: In Vivo NADH Imaging in a Murine Model

- Animal Preparation:
  - Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth via a toe-pinch reflex test.
  - Maintain the animal's body temperature at 37°C using a heating pad.
  - For imaging skeletal muscle, make a small incision in the skin overlying the tibialis anterior muscle to expose the tissue. Keep the exposed muscle moist with warm sterile saline.
  - Administer **Leramistat** or vehicle control intravenously (IV) or intraperitoneally (IP) at the desired dose and time point before imaging.
- Two-Photon Microscopy:
  - Use a two-photon microscope equipped with a Ti:Sapphire laser.
  - Tune the excitation laser to 740 nm for optimal NADH excitation.<sup>[6]</sup>
  - Use a high numerical aperture (NA) water-immersion objective (e.g., 25x, NA 1.05).
  - Collect the emitted autofluorescence signal using a bandpass filter of 450/70 nm.
- Data Acquisition:
  - Acquire a baseline Z-stack of images (e.g., 512x512 pixels) from the tissue of interest before and at multiple time points after **Leramistat** administration.
  - To measure NADH flux, perform a "mitoRACE" (mitochondrial redox after cyanide experiment) protocol by locally applying a small amount of sodium cyanide (a complex IV

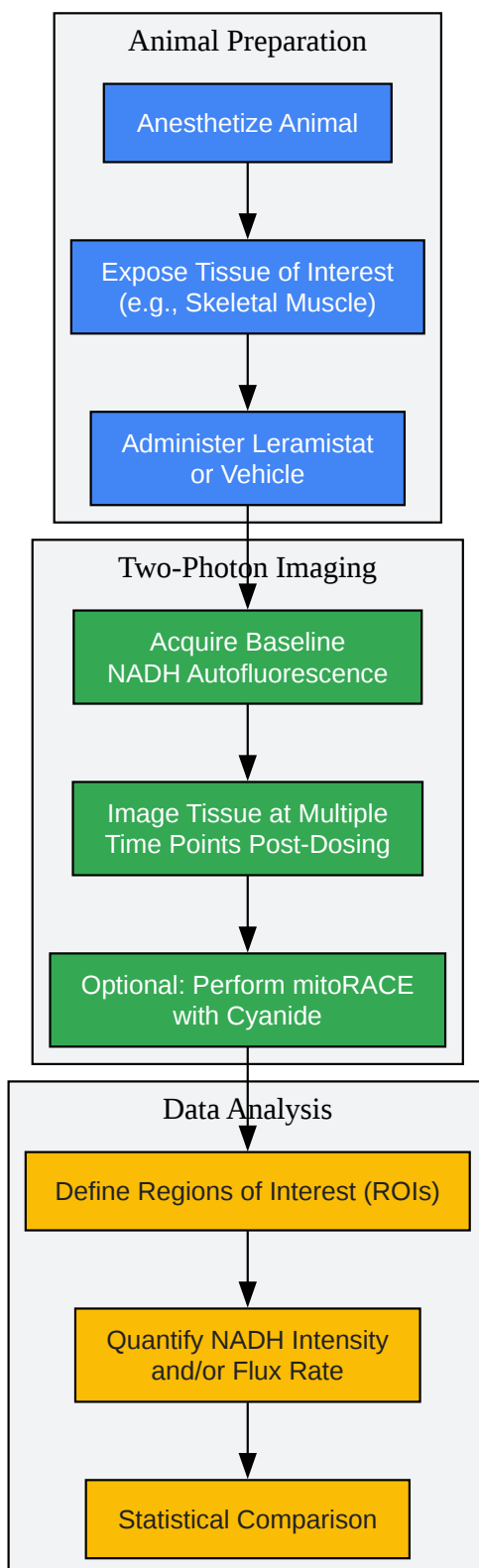
inhibitor) to induce a rapid, maximal accumulation of NADH.[7] The initial rate of fluorescence increase is proportional to the steady-state mitochondrial NADH flux.

- Image Analysis:
  - Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of NADH within defined regions of interest (ROIs).
  - Calculate the change in NADH intensity over time following **Leramistat** administration.
  - For mitoRACE data, calculate the slope of the initial linear increase in NADH fluorescence to determine the NADH flux rate.

## Quantitative Data Summary

Parameter	Vehicle Control (Mean ± SD)	Leramistat-Treated (Mean ± SD)	Fold Change
Baseline NADH Intensity (A.U.)	15,200 ± 1,800	28,900 ± 3,100	1.9
Peak NADH Intensity post-drug (A.U.)	15,500 ± 2,100	45,600 ± 4,500	2.9
Mitochondrial NADH Flux Rate (A.U./s)	350 ± 45	120 ± 30	-2.9

Table 1: Representative data for mitochondrial NADH dynamics in skeletal muscle following acute **Leramistat** administration.



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Workflow for in vivo two-photon imaging of NADH.

## Imaging Neuroinflammation: PET and Diffusion-Weighted MRI

Application: To non-invasively monitor **Leramistat**'s effect on neuroinflammation by imaging the activation of microglia and astrocytes. This is relevant for CNS-related inflammatory conditions and understanding the systemic anti-inflammatory effects of the drug.

Rationale: Positron Emission Tomography (PET) using radioligands targeting the 18 kDa translocator protein (TSPO) can quantify neuroinflammation, as TSPO is overexpressed in activated glial cells.<sup>[8][9]</sup> Diffusion-weighted MRI (DW-MRI) offers a complementary, non-invasive method to detect morphological changes in astrocytes and microglia associated with their activation, without the need for ionizing radiation.<sup>[10][11]</sup>

### Protocol 2A: TSPO-PET Imaging

- Animal Model: Use a relevant model of neuroinflammation, such as lipopolysaccharide (LPS) injection or an experimental autoimmune encephalomyelitis (EAE) model.
- Radiotracer: Use a TSPO-specific radiotracer (e.g., [18F]DPA-714 or [11C]PBR28).
- Imaging Procedure:
  - Anesthetize the animal and place it in the PET/CT scanner.
  - Perform a baseline CT scan for anatomical co-registration.
  - Inject the TSPO radiotracer (e.g., ~5-10 MBq) via the tail vein.
  - Acquire dynamic PET data for 60 minutes post-injection.
  - Treat a cohort of animals with **Leramistat** according to the study design (e.g., daily for 7 days before imaging).
- Data Analysis:
  - Reconstruct PET images and co-register them with the CT or a reference MRI atlas.
  - Define ROIs for specific brain regions (e.g., hippocampus, cortex, striatum).

- Calculate the Standardized Uptake Value (SUV) or tracer distribution volume (VT) in each ROI to quantify radiotracer binding, which correlates with TSPO density and neuroinflammation.

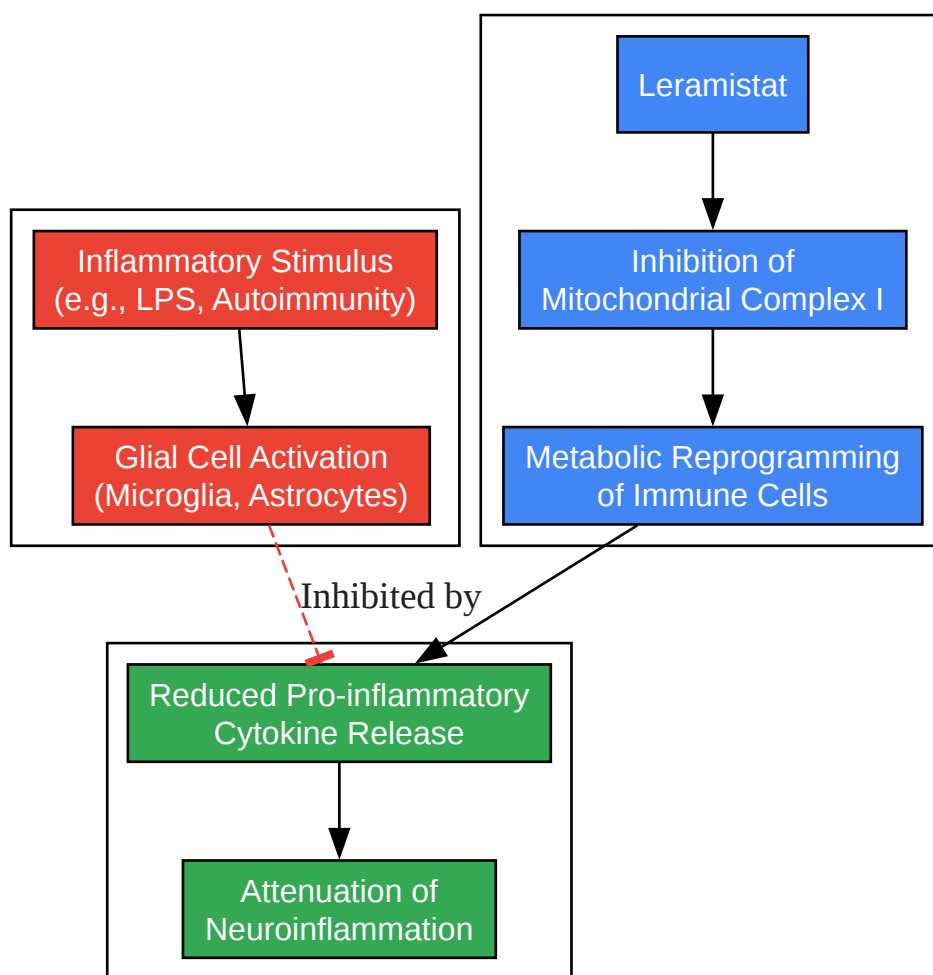
## Protocol 2B: Diffusion-Weighted MRI (DW-MRI)

- Animal Preparation: Anesthetize the animal and place it in an MRI-compatible cradle with monitoring for respiration and temperature.
- MRI Acquisition:
  - Use a high-field small-animal MRI scanner (e.g., 7T or 9.4T).
  - Acquire a high-resolution T2-weighted anatomical scan.
  - Acquire diffusion-weighted images using a multi-b-value sequence.
- Data Analysis:
  - Process the DW-MRI data using specialized software to fit a mathematical model that can distinguish between the diffusion signatures of different cell types.
  - This analysis yields metrics that reflect the activation state of microglia and astrocytes.[\[11\]](#)
  - Compare these metrics between **Leramistat**-treated and control groups.

## Quantitative Data Summary

Imaging Modality	Parameter	Brain Region	Control Group (Mean $\pm$ SD)	Leramistat-Treated (Mean $\pm$ SD)
TSPO-PET	Tracer Uptake (SUVmean)	Hippocampus	1.85 $\pm$ 0.25	1.15 $\pm$ 0.18
TSPO-PET	Tracer Uptake (SUVmean)	Cortex	1.60 $\pm$ 0.21	0.98 $\pm$ 0.15
DW-MRI	Microglia Activation Index	Striatum	0.78 $\pm$ 0.09	0.45 $\pm$ 0.07
DW-MRI	Astrocyte Activation Index	Striatum	0.65 $\pm$ 0.08	0.38 $\pm$ 0.06

Table 2: Representative quantitative data from neuroinflammation imaging studies in an LPS-induced inflammation model.



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**Leramistat's** proposed anti-inflammatory pathway.

## Imaging Structural Bone Changes: Longitudinal In Vivo Micro-CT

**Application:** To quantitatively monitor the effects of **Leramistat** on bone erosion and structural integrity over time in models of inflammatory arthritis.

**Rationale:** Based on clinical trial data showing **Leramistat** reduces bone erosion, high-resolution micro-computed tomography ( $\mu$ CT) is the gold standard for 3D visualization and quantification of bone microarchitecture in preclinical models.[4][5] A longitudinal design allows each animal to serve as its own control, increasing statistical power and reducing animal numbers.



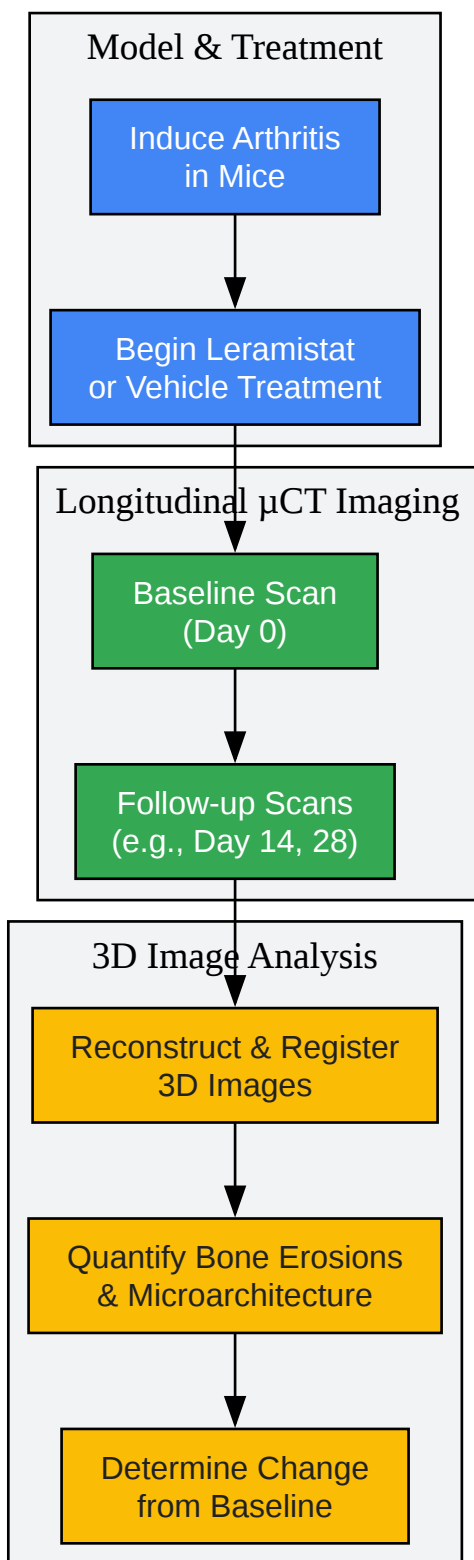
## Experimental Protocol: Longitudinal $\mu$ CT in a Collagen-Induced Arthritis (CIA) Model

- Model Induction: Induce arthritis in DBA/1 mice via immunization with type II collagen. Monitor animals for the development of clinical signs (e.g., paw swelling).
- Treatment: Once clinical signs appear, randomize mice into treatment groups (Vehicle vs. **Leramistat**) and begin daily administration.
- Longitudinal  $\mu$ CT Imaging:
  - Perform a baseline  $\mu$ CT scan of the hind paws of each mouse at the onset of treatment.
  - Anesthetize the mouse and position it in the  $\mu$ CT scanner to ensure reproducible placement of the paws.
  - Acquire scans at an isotropic voxel size of  $\sim 10\ \mu\text{m}$ .
  - Repeat scans at regular intervals (e.g., weekly) for the duration of the study (e.g., 4-6 weeks).
- Image Analysis:
  - Reconstruct the 3D  $\mu$ CT images.
  - Co-register the longitudinal scans for each animal.
  - Define a volume of interest (VOI) around the tarsal and metatarsal joints.
  - Quantify bone morphometric parameters, including Bone Volume/Total Volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and the volume of bone erosions.
  - Calculate the change in these parameters from baseline for each animal.

## Quantitative Data Summary

Parameter (Change from Baseline at Day 28)	Vehicle Control (Mean $\pm$ SD)	Leramistat-Treated (Mean $\pm$ SD)
Bone Volume / Total Volume (BV/TV) (%)	-15.8 $\pm$ 3.5	-4.2 $\pm$ 2.1
Bone Erosion Volume (mm <sup>3</sup> )	+0.25 $\pm$ 0.08	+0.06 $\pm$ 0.03
Trabecular Number (Tb.N) (1/mm)	-2.1 $\pm$ 0.5	-0.6 $\pm$ 0.3

Table 3: Representative longitudinal  $\mu$ CT data from a murine arthritis model.



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Workflow for longitudinal  $\mu$ CT bone imaging.

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